molecular formula C28H22ClN3O2S B4161306 N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride

Cat. No.: B4161306
M. Wt: 500.0 g/mol
InChI Key: ASDQGRDCLNSTEJ-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinolinecarboxamide core, a thienyl group, and an aminocarbonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the quinolinecarboxamide core through a series of condensation reactions, followed by the introduction of the thienyl and aminocarbonyl groups via nucleophilic substitution and amide formation reactions. The reaction conditions often require the use of catalysts, such as palladium or tin compounds, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinolinecarboxamides, each with distinct chemical and physical properties.

Scientific Research Applications

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
  • N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide acetate
  • N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide sulfate

Uniqueness

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride stands out due to its specific hydrochloride salt form, which can enhance its solubility and stability compared to other similar compounds. This unique property makes it particularly valuable in pharmaceutical formulations and industrial applications.

Properties

IUPAC Name

N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O2S.ClH/c1-17-24(19-12-6-3-7-13-19)25(26(29)32)28(34-17)31-27(33)21-16-23(18-10-4-2-5-11-18)30-22-15-9-8-14-20(21)22;/h2-16H,1H3,(H2,29,32)(H,31,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDQGRDCLNSTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
Reactant of Route 3
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
Reactant of Route 4
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
Reactant of Route 5
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
Reactant of Route 6
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride

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